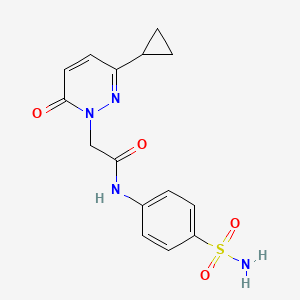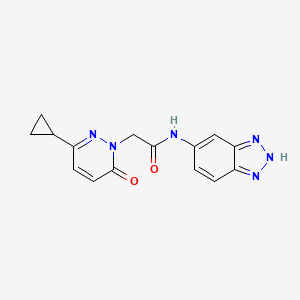![molecular formula C17H12ClFN2O2 B6427961 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 2034617-92-8](/img/structure/B6427961.png)
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide (CFNPB) is a small molecule that has recently been developed as a potential therapeutic agent. CFNPB has been shown to have a variety of beneficial effects, including anti-inflammatory, anti-cancer, and anti-viral activities. The aim of
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. In particular, this compound has been explored for its anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the growth of tumor cells, reduce inflammation, and inhibit the replication of viruses, such as HIV and Influenza. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). COX is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation. PLA2 is an enzyme involved in the breakdown of phospholipids, which are molecules that are important for cell membrane structure and function. By inhibiting the activity of these enzymes, this compound may reduce inflammation and modulate cell membrane structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation, inhibit tumor cell growth, and inhibit the replication of viruses. Additionally, this compound has been shown to modulate cell membrane structure and function, which may be beneficial for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to synthesize. Second, this compound is relatively stable, which makes it easier to store and handle. Third, this compound is relatively non-toxic, which makes it safer to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, which makes it difficult to determine its optimal use in laboratory experiments. Second, this compound is not yet approved for use in humans, so its use in laboratory experiments is limited to animal models.
Zukünftige Richtungen
For 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide research include further investigation of its mechanism of action, development of new synthesis methods, and optimization of its use in laboratory experiments. Additionally, further research is needed to determine the optimal dosage and duration of this compound treatment for various diseases and conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound for the treatment of various diseases and conditions.
Synthesemethoden
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide can be synthesized using a variety of methods. The most common method is the one-pot reaction of 5-chloro-2-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide (CFPB) with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and an amide group. The reaction can be further optimized by using a variety of catalysts, such as palladium chloride, nickel chloride, or cobalt chloride.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-2-1-3-15(19)16(14)17(22)21-8-11-6-13(9-20-7-11)12-4-5-23-10-12/h1-7,9-10H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAZDQKQYJUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B6427910.png)
![1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427923.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427928.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6427931.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B6427948.png)
![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B6427973.png)
![3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6427980.png)